Polar Surface Area: 60.06 vs. 85 Ų — CNS Permeation Advantage Over the 4-Methylpiperidine Analog
The target compound exhibits a calculated polar surface area (PSA) of 60.06 Ų, which is 24.94 Ų lower than the 85 Ų PSA of its closest commercially available comparator, 1-{2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine (CAS 823829-60-3) . This difference arises solely from the absence of the 4-methyl substituent on the piperidine ring. In CNS drug design, a PSA below 70–90 Ų is a widely accepted threshold associated with favorable passive blood-brain barrier permeation [1]. The target compound's PSA of 60.06 Ų places it firmly within the CNS-accessible range, whereas the 4-methylpiperidine analog's PSA of 85 Ų approaches the upper boundary where CNS penetration may be compromised.
| Evidence Dimension | Polar surface area (PSA) |
|---|---|
| Target Compound Data | 60.06 Ų |
| Comparator Or Baseline | 1-{2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine (CAS 823829-60-3): 85 Ų |
| Quantified Difference | Δ = -24.94 Ų (29.3% lower PSA for the target compound) |
| Conditions | Predicted (in silico) PSA values from ChemDiv (target) and ACD/Labs Percepta Platform via ChemSpider (comparator) |
Why This Matters
For CNS-targeted screening programs, PSA is a primary filtration parameter; the target compound's 60.06 Ų PSA qualifies it for CNS MPO scoring, whereas the 4-methylpiperidine analog's 85 Ų PSA may trigger exclusion from CNS-focused compound libraries.
- [1] Pajouhesh, H. and Lenz, G.R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Review establishing PSA < 70–90 Ų as favorable for CNS penetration. View Source
